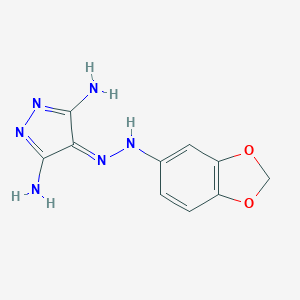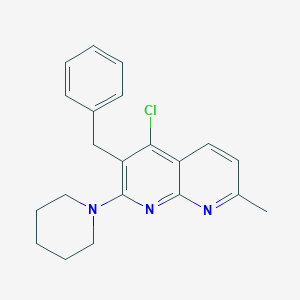![molecular formula C20H16N4O B292315 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PDP or PDPK1 inhibitor and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves the inhibition of PDPK1. PDPK1 is a protein kinase that plays a crucial role in the activation of various signaling pathways. PDPK1 is involved in the activation of Akt, a protein kinase that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine have been extensively studied. This compound has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways. This inhibition leads to the inhibition of cell survival, proliferation, and differentiation. The compound has also been shown to have potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has several advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity. The compound has been extensively studied, and its mechanism of action is well understood. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. The limitations of the compound include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. Future research could focus on the development of more potent and selective inhibitors of PDPK1. The compound could also be studied for its potential applications in other diseases, such as inflammatory diseases. The compound could also be studied for its potential applications in combination therapy with other drugs.
Synthesemethoden
The synthesis of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves a series of chemical reactions. The starting material for the synthesis is 3-methoxybenzaldehyde and 2-aminopyridine. The reaction involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to a cyclization reaction using chloroacetyl chloride in the presence of triethylamine. The final product is obtained by the reduction of the resulting intermediate using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been extensively studied for its potential applications in scientific research. This compound is known to inhibit PDPK1, a protein kinase that plays a crucial role in various cellular processes. PDPK1 is involved in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
Eigenschaften
Molekularformel |
C20H16N4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16N4O/c1-25-15-9-5-8-14(10-15)16-11-17(13-6-3-2-4-7-13)24-20-18(16)19(21)22-12-23-20/h2-12H,1H3,(H2,21,22,23,24) |
InChI-Schlüssel |
YSHDFHHZDNVCHO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=C2C(=NC=N3)N)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)


![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)